molecular formula C20H16N2O2 B6038906 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide

カタログ番号 B6038906
分子量: 316.4 g/mol
InChIキー: FETQTAIPPBVULL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)propanamide, commonly known as NOX-A12, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. NOX-A12 is a selective and potent antagonist of the chemokine CXCL12, which plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and autoimmune diseases.

作用機序

NOX-A12 acts as a competitive inhibitor of CXCL12 by binding to its receptor, CXCR4, and preventing the activation of downstream signaling pathways. CXCL12 is a chemokine that plays a critical role in cell migration, proliferation, and survival. The overexpression of CXCL12 has been associated with various pathological conditions, including cancer, inflammation, and autoimmune diseases. By inhibiting CXCL12, NOX-A12 can suppress tumor growth and metastasis, reduce inflammation, and improve disease symptoms.
Biochemical and Physiological Effects:
NOX-A12 has been shown to have potent and selective inhibitory effects on CXCL12, with a binding affinity in the nanomolar range. The inhibition of CXCL12 by NOX-A12 can lead to a reduction in tumor growth and metastasis, as well as a decrease in inflammation and autoimmune responses. Additionally, NOX-A12 has been shown to improve the efficacy of chemotherapy and radiation therapy in cancer treatment.

実験室実験の利点と制限

One of the advantages of NOX-A12 is its high selectivity and potency for CXCL12 inhibition, which reduces the risk of off-target effects. Additionally, NOX-A12 has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of NOX-A12 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, the high cost of synthesis and purification of NOX-A12 can limit its accessibility for research purposes.

将来の方向性

There are several potential future directions for the research and development of NOX-A12. One direction is to investigate the combination of NOX-A12 with other chemotherapeutic agents to improve the efficacy of cancer treatment. Additionally, further studies are needed to evaluate the safety and efficacy of NOX-A12 in clinical trials. Another direction is to explore the potential applications of NOX-A12 in other diseases, such as cardiovascular diseases and transplantation. Furthermore, the development of more efficient and cost-effective synthesis methods for NOX-A12 can increase its accessibility for research purposes.

合成法

The synthesis of NOX-A12 involves the condensation of 4-naphtho[1,2-d][1,3]oxazole-2-amine and 4-bromoacetophenone in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with propionyl chloride to obtain the final product, NOX-A12. The purity and yield of NOX-A12 can be improved by recrystallization and column chromatography.

科学的研究の応用

NOX-A12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The inhibition of CXCL12 by NOX-A12 has been shown to reduce tumor growth and metastasis in preclinical models of breast, pancreatic, and prostate cancer. Additionally, NOX-A12 has been shown to improve the efficacy of chemotherapy and radiation therapy in cancer treatment. In autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis, NOX-A12 has been shown to reduce inflammation and improve disease symptoms. Furthermore, NOX-A12 has potential applications in preventing graft rejection in transplantation and treating cardiovascular diseases.

特性

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-2-18(23)21-15-10-7-14(8-11-15)20-22-19-16-6-4-3-5-13(16)9-12-17(19)24-20/h3-12H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETQTAIPPBVULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。